4-Nitroisothiazol-5-amine

Vue d'ensemble

Description

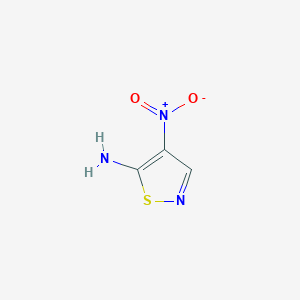

4-Nitroisothiazol-5-amine is a heterocyclic organic compound with the molecular formula C3H3N3O2S. It belongs to the class of isothiazoles, which are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a nitro group at the fourth position and an amino group at the fifth position makes this compound particularly interesting for various chemical and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitroisothiazol-5-amine typically involves the nitration of isothiazole derivatives. One common method is the reaction of isothiazole with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the fourth position. The subsequent introduction of the amino group can be achieved through a substitution reaction using ammonia or an amine source under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitroisothiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 4-aminoisothiazol-5-amine.

Substitution: Formation of various substituted isothiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

4-Nitroisothiazol-5-amine has demonstrated significant antimicrobial activity against a range of pathogens. Studies have shown that derivatives of this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, a study highlighted the efficacy of isothiazole derivatives against Escherichia coli and Staphylococcus aureus, suggesting their potential as novel antibacterial agents .

Anticancer Activity

Research has indicated that this compound derivatives exhibit cytotoxic effects on several cancer cell lines. A notable case study involved the synthesis of isothiazole-based compounds that displayed selective toxicity towards MCF-7 breast cancer cells, with IC50 values indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15 |

| Derivative A | HeLa (Cervical) | 20 |

| Derivative B | A549 (Lung) | 10 |

Agricultural Applications

Fungicidal Activity

The compound has been explored for its fungicidal properties. Research indicates that this compound can effectively inhibit fungal pathogens such as Fusarium and Aspergillus species. This application is particularly relevant in the development of eco-friendly agricultural fungicides .

Herbicidal Potential

In addition to its fungicidal properties, derivatives of this compound have been evaluated for herbicidal activity. A study reported that certain formulations could selectively inhibit weed growth without affecting crop yield, making them suitable candidates for integrated pest management systems .

Materials Science

Polymer Chemistry

this compound is also being investigated for its role in polymer synthesis. Its ability to participate in various chemical reactions makes it a valuable building block for creating functional polymers with applications in coatings, adhesives, and sealants .

| Application | Material Type | Properties Enhanced |

|---|---|---|

| Coatings | Thermosetting Polymers | Chemical resistance |

| Adhesives | Epoxy Resins | Bond strength |

| Sealants | Silicone-based | Flexibility |

Case Studies

Several case studies illustrate the practical applications of this compound:

- Antimicrobial Screening: A comprehensive screening of various derivatives against clinical isolates revealed promising candidates with broad-spectrum activity, leading to further optimization for drug development.

- Agricultural Trials: Field trials conducted with herbicidal formulations based on this compound demonstrated significant reductions in weed populations while maintaining crop health, underscoring its potential for sustainable agriculture.

- Polymer Development: Research on incorporating this compound into polymer matrices showed enhanced mechanical properties and thermal stability, paving the way for innovative material applications.

Mécanisme D'action

The mechanism of action of 4-Nitroisothiazol-5-amine involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The amino group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrothiazole: Similar structure but lacks the amino group at the fifth position.

5-Nitroisothiazole: Similar structure but the nitro group is at the fifth position instead of the fourth.

4-Aminoisothiazole: Similar structure but lacks the nitro group at the fourth position

Uniqueness

4-Nitroisothiazol-5-amine is unique due to the presence of both the nitro and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine .

Activité Biologique

4-Nitroisothiazol-5-amine (4-NITA) is a compound that has garnered attention due to its diverse biological activities. This article explores the biological mechanisms, pharmacological applications, and relevant case studies associated with 4-NITA, drawing from various research findings.

Chemical Structure and Properties

This compound belongs to the class of nitro-containing heterocycles. Its structure features a nitro group () attached to an isothiazole ring, which is known for its potential biological activity. The presence of the nitro group is critical as it influences the compound's reactivity and interaction with biological targets.

The biological activity of 4-NITA can be attributed to its ability to interfere with cellular processes. Research indicates that compounds containing nitro groups often undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS). This mechanism can induce cytotoxic effects in various microorganisms and cancer cells.

- Antimicrobial Activity : Studies have shown that 4-NITA exhibits significant antimicrobial properties against various pathogens, including Helicobacter pylori and Clostridium difficile. The mechanism involves inhibition of essential enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for energy metabolism in anaerobic bacteria .

- Antitumor Effects : The compound has also demonstrated antiproliferative effects on tumor cell lines. It appears to induce apoptosis through the activation of specific signaling pathways, including those involving caspases and MAP kinases, which are vital for programmed cell death .

Table 1: Summary of Biological Activities of this compound

Case Study: Antimicrobial Efficacy Against H. pylori

A study conducted by researchers synthesized a library of analogues based on 4-NITA and assessed their efficacy against H. pylori. The results indicated that modifications to the nitroisothiazole scaffold enhanced antibacterial activity compared to the parent compound. Notably, certain analogues exhibited potent inhibition of PFOR, suggesting a promising avenue for developing new antibiotics targeting resistant strains .

Case Study: Antitumor Activity

In another investigation, 4-NITA was tested against various human cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). The results showed significant inhibition of cell proliferation at low micromolar concentrations. The compound's mechanism involved the modulation of apoptotic signaling pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic factors .

Propriétés

IUPAC Name |

4-nitro-1,2-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S/c4-3-2(6(7)8)1-5-9-3/h1H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZRGDMHGPDXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435564 | |

| Record name | 4-Nitroisothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153970-45-7 | |

| Record name | 4-Nitroisothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.